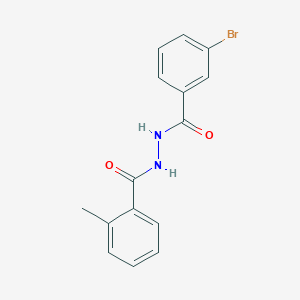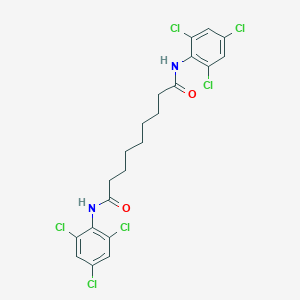![molecular formula C20H20N4O5S B464789 N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide CAS No. 289630-88-2](/img/structure/B464789.png)
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide, commonly known as DMSO2-phenylacetamide, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of sulfonamide compounds and is structurally similar to the well-known anti-inflammatory drug, sulindac.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Aryloxy-phenoxy propionates are a crucial class of herbicides due to their efficiency, broad spectrum, low toxicity, and selectivity. The compound falls into this category. Specifically, it inhibits acetyl-coenzyme A carboxylase, blocking fatty acid biosynthesis in plants. Preliminary bioassays indicate high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis at concentrations of 100 mg/L and 50 mg/L .
Iodine Adsorption
The compound’s porous organic polymers (POPs) exhibit iodine adsorption capacities. The specific surface area and iodine affinity sites play a crucial role in this property. Interestingly, the introduction of phosphorus atoms may impact the interaction with iodine .
Crystal Structure Studies
Researchers have investigated the crystal structure of a related compound, 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl) . These studies contribute to our understanding of the compound’s properties and behavior .
Environmental Contaminant Management
In the context of environmental detoxification, sulfonylurea herbicides like Bensulfuron-methyl (similar to our compound) have been studied for their degradation behavior in soils. Understanding their fate and impact is essential for sustainable management .
Biological Activity
Compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties often display excellent herbicidal activity. These groups are present in various super-efficient herbicides, emphasizing their biological significance .
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-19-13-17(22-20(23-19)29-2)24-30(26,27)16-10-8-15(9-11-16)21-18(25)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYOQQHTGLAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)
![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)
![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)
![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)
![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)
![1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole](/img/structure/B464747.png)
![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B464773.png)
![N-{2-[(diphenylacetyl)amino]-1-methylethyl}-2,2-diphenylacetamide](/img/structure/B464777.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B464791.png)
![N-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B464794.png)